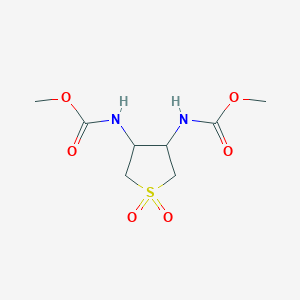

Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate

Description

Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate is a sulfur-containing heterocyclic compound characterized by a tetrahydrothiene ring system (a five-membered saturated sulfur ring) with two sulfone (-SO₂-) groups at the 1,1-positions. The 3,4-positions of the ring are substituted with biscarbamate groups, where each carbamate is esterified with a methyl group.

The compound’s systematic name reflects its IUPAC nomenclature, consistent with conventions observed in chemical reference tables .

Properties

Molecular Formula |

C8H14N2O6S |

|---|---|

Molecular Weight |

266.27 g/mol |

IUPAC Name |

methyl N-[4-(methoxycarbonylamino)-1,1-dioxothiolan-3-yl]carbamate |

InChI |

InChI=1S/C8H14N2O6S/c1-15-7(11)9-5-3-17(13,14)4-6(5)10-8(12)16-2/h5-6H,3-4H2,1-2H3,(H,9,11)(H,10,12) |

InChI Key |

HPGNFLYSQCFFKG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1CS(=O)(=O)CC1NC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate typically involves the reaction of tetrahydrothiene derivatives with carbamate precursors under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to achieve efficient production. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The carbamate groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted carbamates .

Scientific Research Applications

Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are currently under investigation in scientific research .

Comparison with Similar Compounds

Key Findings :

- The sulfone group in the target compound increases polarity and oxidative stability compared to sulfides (e.g., Dimethyldisulfide) .

- Unlike simple sulfur heterocycles, the biscarbamate groups may enhance biological activity or binding affinity, as seen in pharmacologically active carbamates .

2.2 Biscarbamates

| Compound Name | Substituents | Applications |

|---|---|---|

| Dimethyl biscarbamate derivative | Methyl ester groups | Potential agrochemicals/drugs |

| Ethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate | Ethyl ester groups | Higher lipophilicity |

Key Findings :

- Biscarbamates are less common than monocarbamates but offer dual functionalization for targeted reactivity.

2.3 Dimethyl-Substituted Compounds

Key Findings :

- The target compound’s solubility in methanol/DMSO mixtures aligns with protocols for handling polar heterocycles .

- Dimethyl groups on carbamates may reduce crystallinity compared to bulkier substituents, affecting formulation in industrial applications.

Research Implications and Gaps

Biological Activity

Dimethyl (1,1-dioxidotetrahydrothiene-3,4-diyl)biscarbamate is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular processes related to growth and apoptosis. The compound's structure allows it to engage with thiol groups in proteins, leading to modifications that can alter protein function and cellular signaling pathways .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

Several case studies have documented the effects of this compound in various experimental settings:

- Case Study on Cancer Cell Lines :

- Inflammatory Response Modulation :

Research Findings

Recent research has expanded understanding of the biological activity of this compound:

- A 2024 study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new anti-cancer drugs due to its selective cytotoxicity against tumor cells while sparing normal cells .

- Another investigation focused on its antioxidant properties demonstrated that the compound could significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.